

# Application Note: Analysis of Spirodiclofen in Edible Fungi

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## Compound Focus: Spirodiclofen

CAS No.: 148477-71-8

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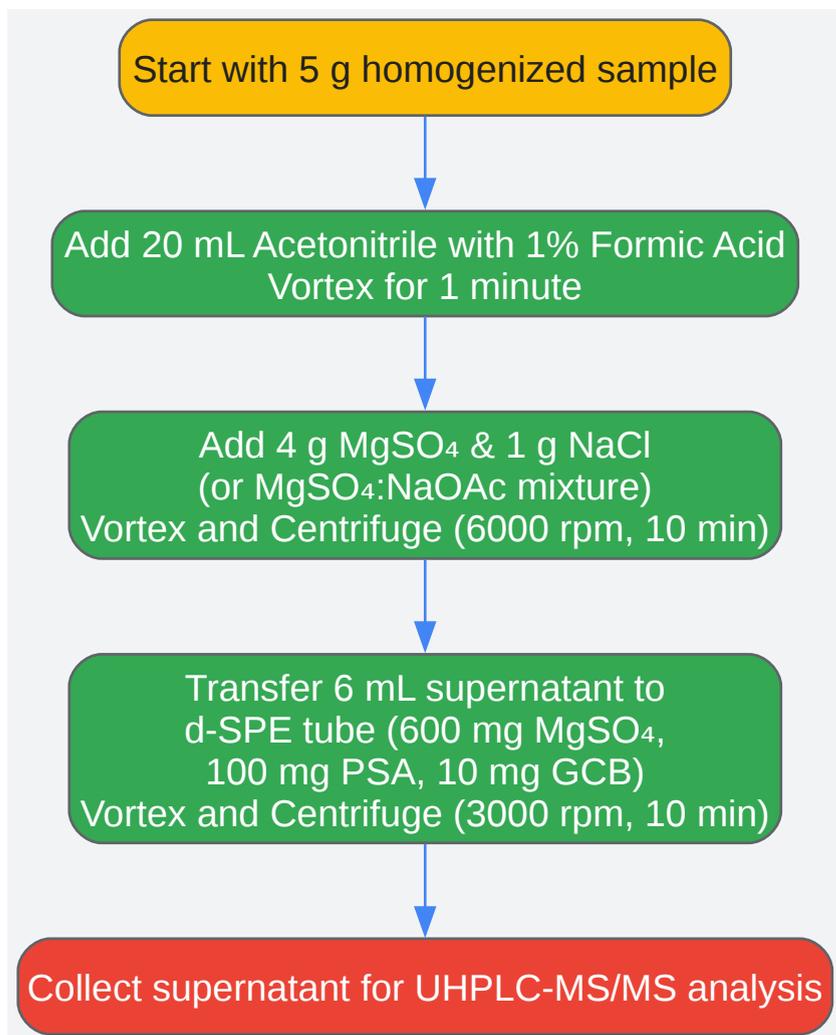
The method detailed here is adapted from a published protocol for the **simultaneous determination of spirodiclofen, spiromesifen, and spirotriamat, along with their relevant metabolites, in various edible fungi** using Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1] [2].

- **Analytical Technique:** UHPLC-MS/MS
- **Sample Preparation:** Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
- **Target Matrices:** The method has been validated for six commonly consumed edible fungi: *Pleurotus ostreatus*, *Agaricus bisporus*, *Lentinus edodes*, *Pleurotus eryngii*, *Hypsizygus marmoreus*, and *Flammulina velutiper* [1] [2].

## Detailed Experimental Protocol

### Sample Preparation and Extraction

The following workflow outlines the sample preparation and extraction process:



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#### Key Notes on Optimization [1] [3]:

- **Extraction Solvent:** The use of acetonitrile with 1% formic acid was found to be critical for achieving acceptable recoveries (74.5-106.4%) for **spirodiclofen** and its metabolites, outperforming pure acetonitrile or other acid concentrations.
- **Cleanup Sorbents:** The combination of Primary Secondary Amine (PSA), octadecylsilane (C18), and Graphitized Carbon Black (GCB) is recommended for effective purification of the complex edible fungi matrix.

#### Instrumental Analysis (UHPLC-MS/MS)

- **Chromatography Column:** Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1] [2].
- **Mobile Phase:** Gradient elution using **acetonitrile** and **water containing 0.2% formic acid** [1] [2].

- **Analysis Time:** Less than 6 minutes for all analytes, including column cleaning and re-equilibration [1].
- **Mass Spectrometry:** Electrospray Ionization (ESI) in **positive ion mode** with Multiple Reaction Monitoring (MRM). Two specific ion transitions are monitored for each compound—one for quantification and another for confirmation [1] [2].

The table below shows the optimized MS parameters for **spirodiclofen** and its major metabolite [2] [4]:

Compound	Precursor Ion > Product Ion (Quantifier)	Precursor Ion > Product Ion (Qualifier)	Fragmentor (V)	Collision Energy (V)	Retention Time (min)
Spirodiclofen	374.3 > 330.2	374.3 > 216.1	120	10 / 40	2.92
Spirodiclofen-enol (M01)	273.2 > 209.1	273.2 > 253.1	90	30 / 20	~3.0*

Note: The precise retention time for **Spirodiclofen-enol** was not explicitly listed in the search results but is typically near 3.0 minutes.

## Method Validation and Quality Control

The method has been rigorously validated, with key performance criteria summarized below:

Validation Parameter	Result for Spirodiclofen & Metabolites
Linearity ( $R^2$ )	$\geq 0.9953$ [1] [2]
Recovery (%)	74.5 – 106.4 [1] [2]
Precision (RSD)	Intra- and inter-day < 14.5% [1] [2]
Limit of Quantification (LOQ)	10 $\mu\text{g}/\text{kg}$ [1] [2]
Matrix Effect	Normalized using matrix-matched calibration standards [1]

## Regulatory Context & Safety Notes

- **Residue Definition:** For enforcement and risk assessment in fruits, the residue definition is **spirodiclofen** itself. In animal commodities (e.g., from livestock fed contaminated feed), the residue definition is **spirodiclofen-enol (M01)**, expressed as **spirodiclofen** [4].
- **Maximum Residue Limits (MRLs):** While MRLs for **spirodiclofen** in edible fungi have not been legislated in some countries, the **European Union (EU)** has set an **MRL of 20 µg/kg** for **spirodiclofen** in fungi, providing a key benchmark for international trade [1].
- **Toxicological Classification:** **Spirodiclofen** is classified as **carcinogenic 1B (with threshold)** in the EU, meaning a safe threshold level exists, but it underscores the importance of accurate residue monitoring [4].

## Key Considerations for Researchers

- **Matrix-Matched Calibration:** The complex composition of edible fungi can suppress or enhance the analytical signal. Using matrix-matched calibration curves is **essential for accurate quantification** [1].
- **Metabolite Inclusion:** The method's ability to simultaneously analyze toxicologically relevant metabolites (like **spirodiclofen-enol**) makes it superior for comprehensive risk assessment, as metabolites can sometimes be more toxic or persistent than the parent compound [1].
- **Scope for Expansion:** The core QuEChERS and LC-MS/MS approach described can serve as a robust foundation for developing multi-residue methods that include **spirodiclofen** alongside other pesticides [3].

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## References

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2. Simultaneous determination of spirodiclofen, spiromesifen ... [pmc.ncbi.nlm.nih.gov]
3. Standardization of an analytical technique for ... [nature.com]

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